L-gamma-Glutamyl-P-nitroanilide monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-gamma-Glutamyl-P-nitroanilide monohydrate is a chemical compound widely used in biochemical research. It is known for its role as a substrate for gamma-glutamyl transferase, an enzyme involved in the transfer of gamma-glutamyl functional groups. This compound is particularly valuable in the study of amino acid transport and metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-gamma-Glutamyl-P-nitroanilide monohydrate can be synthesized through a series of chemical reactions involving the coupling of L-glutamic acid with P-nitroaniline. The process typically involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate the coupling reaction. Common reagents used in this synthesis include dicyclohexylcarbodiimide and N-hydroxysuccinimide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and recrystallization processes to obtain the monohydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

L-gamma-Glutamyl-P-nitroanilide monohydrate primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transferase. This reaction results in the cleavage of the gamma-glutamyl bond, releasing P-nitroaniline as a product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of gamma-glutamyl transferase and occurs under physiological conditions, such as a pH of 7.4 and a temperature of 37°C. The reaction can be monitored spectrophotometrically by measuring the release of P-nitroaniline, which absorbs light at a specific wavelength .

Major Products Formed

The major product formed from the hydrolysis of this compound is P-nitroaniline. This product can be further analyzed to study the activity of gamma-glutamyl transferase and other related enzymes .

Applications De Recherche Scientifique

Scientific Research Applications

L-gamma-Glutamyl-P-nitroanilide monohydrate has several key applications across various research domains:

- Enzyme Assays :

- Amino Acid Transport Studies :

- Cancer Research :

- Drug Development :

- Clinical Diagnostics :

Case Study 1: Enzyme Activity Measurement

In a study assessing GGT activity in liver tissues, this compound was used as a substrate. The results demonstrated a significant correlation between GGT activity levels and liver disease progression, highlighting its utility in clinical diagnostics.

Case Study 2: Cancer Cell Viability

Research involving A549 lung cancer cells showed that treatment with hydrolyzed products of this compound resulted in decreased cell viability. This finding underscores the compound's potential role in developing targeted cancer therapies by modulating amino acid transport .

Mécanisme D'action

L-gamma-Glutamyl-P-nitroanilide monohydrate exerts its effects by serving as a substrate for gamma-glutamyl transferase. The enzyme catalyzes the hydrolysis of the gamma-glutamyl bond, releasing P-nitroaniline. This reaction is crucial for the transfer of gamma-glutamyl groups to acceptor molecules, which plays a significant role in amino acid metabolism and detoxification processes . The molecular targets involved include gamma-glutamyl transferase and various amino acid transporters .

Comparaison Avec Des Composés Similaires

L-gamma-Glutamyl-P-nitroanilide monohydrate is unique in its specific interaction with gamma-glutamyl transferase. Similar compounds include:

L-glutamic acid gamma-(4-nitroanilide): Another substrate for gamma-glutamyl transferase, but with different kinetic properties.

N-(4-nitrophenyl)-L-glutamine: A compound with similar structural features but used in different biochemical assays.

These compounds share structural similarities but differ in their specific applications and interaction kinetics with gamma-glutamyl transferase.

Activité Biologique

L-γ-Glutamyl-P-nitroanilide monohydrate (GPNA) is a compound that has garnered attention in biochemical research due to its role as a substrate for the enzyme γ-glutamyltransferase (GGT). This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in cancer research, supported by data tables and case studies.

Overview of L-γ-Glutamyl-P-nitroanilide Monohydrate

Chemical Properties:

- Molecular Formula: C₁₁H₁₅N₃O₆

- Molecular Weight: 285.25 g/mol

- Melting Point: 192-193°C

- CAS Number: 122864-94-2

GPNA is a derivative of glutamic acid and is primarily utilized in studies involving amino acid transport and metabolism, particularly in the context of cancer cell biology.

GPNA serves as an inhibitor of the glutamine transporter ASCT2, which is crucial for glutamine uptake in various cell types, including cancer cells. The compound undergoes hydrolysis catalyzed by GGT, leading to the release of p-nitroaniline (PNA), a chromogenic product that can be quantified spectrophotometrically. This reaction is significant because it not only facilitates the measurement of GGT activity but also contributes to cytotoxic effects observed in certain cancer cell lines.

Enzymatic Hydrolysis and Cytotoxicity

Research indicates that GPNA's catabolism via GGT results in cytotoxic effects on lung cancer A549 cells. The mechanism involves:

- Release of PNA: Hydrolysis of GPNA by GGT releases PNA, which has been shown to exert cytotoxic effects on cells.

- Cell Viability Reduction: Studies demonstrate that increasing concentrations of GPNA lead to a dose-dependent decrease in cell viability, with an IC50 value around 250 μM .

- Induction of Apoptosis: Treatment with GPNA results in increased apoptosis markers in A549 cells, suggesting that the cytotoxicity is mediated through apoptotic pathways rather than solely through inhibition of glutamine uptake .

Effects on Glutathione and ROS Production

GPNA treatment has been associated with alterations in intracellular glutathione levels and reactive oxygen species (ROS) production:

- Glutathione Levels: A significant reduction in total intracellular glutathione was observed after prolonged exposure (48 hours) to GPNA and PNA .

- ROS Generation: Elevated levels of ROS were detected following treatment, indicating oxidative stress as a contributing factor to the observed cytotoxic effects .

Data Table: Summary of Key Findings

| Study | Cell Line | Concentration (μM) | IC50 (μM) | Cytotoxic Mechanism | Apoptosis Induction |

|---|---|---|---|---|---|

| A549 | 250 | ~250 | GGT-mediated hydrolysis | Yes | |

| Various | Not specified | Not reported | Colorimetric assay for GGT activity | Not applicable |

Case Studies and Research Findings

- Cancer Cell Sensitivity: A study highlighted that A549 cells exhibit high sensitivity to glutamine starvation, which correlates with their response to GPNA treatment. When subjected to GPNA, these cells showed marked reductions in viability along with increased apoptosis markers .

- Role of GGT Inhibitors: The use of specific GGT inhibitors such as GGsToP was shown to prevent the cytotoxic effects induced by GPNA, reinforcing the role of GGT in mediating these effects .

- Metabolic Implications: Glutamine metabolism plays a critical role in supporting tumor growth under hypoxic conditions. The inhibition caused by GPNA could potentially disrupt metabolic pathways essential for cancer cell survival .

Propriétés

IUPAC Name |

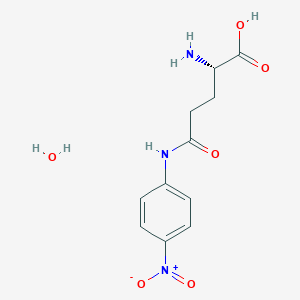

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFIAIPYVFZHSY-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.